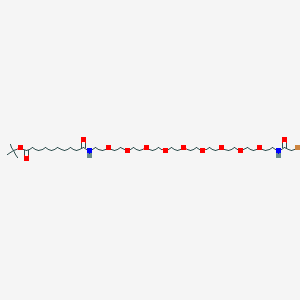

Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 10-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-10-oxodecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H69BrN2O13/c1-36(2,3)52-35(42)11-9-7-5-4-6-8-10-33(40)38-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-31-29-50-27-25-48-23-21-46-19-17-44-15-13-39-34(41)32-37/h4-32H2,1-3H3,(H,38,40)(H,39,41) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVSVZBPNGNNOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H69BrN2O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architect's Molecule: A Technical Guide to Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc in Proteolysis-Targeting Chimera (PROTAC) Development

Abstract

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. The rational design of these heterobifunctional molecules is critically dependent on the chemical linker that connects a target protein ligand to an E3 ubiquitin ligase ligand. This guide provides an in-depth technical examination of a sophisticated and versatile linker, Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc . We will dissect its molecular architecture, elucidate the function of each component, and provide detailed, field-proven protocols for its strategic implementation in PROTAC synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of targeted protein degradation.

Deconstructing the Linker: A Multifunctional Scaffold

The efficacy of a PROTAC is not merely the sum of its parts; the linker's physicochemical properties, length, and flexibility are paramount in dictating the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][2] this compound is a meticulously designed bifunctional linker that offers a strategic balance of reactivity, solubility, and synthetic versatility.

Let's dissect its structure to understand the causality behind its design:

-

Bromoacetamido Group: This is the reactive "warhead" of the linker, designed for covalent conjugation. The bromoacetyl moiety is a potent electrophile that readily reacts with soft nucleophiles, most notably the thiol group of cysteine residues in peptides and proteins.[3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, forming a stable thioether bond.[3] This makes it an ideal choice for covalently linking to a protein ligand that incorporates a cysteine residue.

-

Polyethylene Glycol (PEG9) Chain: The nine repeating units of ethylene glycol confer several advantageous properties. PEG linkers are renowned for their hydrophilicity, which can significantly enhance the solubility and bioavailability of the final PROTAC molecule.[2] Furthermore, the flexibility of the PEG chain can be crucial in allowing the PROTAC to adopt the optimal conformation for the formation of a stable ternary complex.[2]

-

Ethylcarbamoyl-C8 Moiety: This segment of the linker contributes to the overall length and lipophilicity of the molecule. The eight-carbon alkyl chain (C8) provides a lipophilic spacer, which can influence cell permeability.[4] The carbamate group (-NHCOO-) is a common structural motif in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding interactions.[5] The combination of the PEG and alkyl chain allows for fine-tuning of the PROTAC's physicochemical properties.[2]

-

Boc (tert-butyloxycarbonyl) Protecting Group: The terminal amine is protected by a Boc group, a widely used protecting group in organic synthesis. Its key advantage is its stability under a broad range of conditions while being readily removable under acidic conditions, such as with trifluoroacetic acid (TFA).[6][7][8] This orthogonality allows for a sequential and controlled synthesis strategy.

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C36H69BrN2O13 | Internal Calculation |

| Molecular Weight | 817.84 g/mol | Internal Calculation |

Below is a diagram illustrating the modular nature of this linker.

Caption: Modular components of the this compound linker.

Strategic Synthesis of a PROTAC: A Step-by-Step Workflow

The bifunctional nature of this compound allows for a logical and sequential approach to PROTAC synthesis. The general strategy involves two key stages:

-

Conjugation to the first ligand via the bromoacetamido group. This is typically performed with a ligand for the target protein of interest (POI) that contains a reactive cysteine thiol.

-

Deprotection of the Boc group and subsequent amide bond formation with the second ligand. This is usually the E3 ligase ligand, which often possesses a carboxylic acid functionality.

The following diagram outlines this strategic workflow.

Caption: A strategic workflow for PROTAC synthesis using the bifunctional linker.

Experimental Protocols: A Guide for the Bench Scientist

The following protocols are provided as a robust starting point. As with any chemical synthesis, optimization may be necessary depending on the specific properties of the ligands being used.

Protocol 1: Cysteine Alkylation with the Bromoacetamido Group

This protocol details the conjugation of the linker to a cysteine-containing POI ligand.

Materials:

-

Cysteine-containing POI ligand

-

This compound

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Reagent: 1 M 2-Mercaptoethanol or L-cysteine

-

Purification System: HPLC or other suitable chromatography system

Procedure:

-

POI Ligand Preparation: Dissolve the cysteine-containing POI ligand in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the ligand is not readily soluble, a small amount of a co-solvent like DMF or DMSO can be added.

-

Linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Reaction: Add a 1.5 to 5-fold molar excess of the linker stock solution to the POI ligand solution. The optimal molar ratio should be determined empirically.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours. The reaction progress can be monitored by LC-MS to check for the formation of the desired conjugate.

-

Quenching (Optional but Recommended): To consume any unreacted bromoacetamido groups, add the quenching reagent to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

-

Purification: Purify the POI Ligand-Linker-Boc conjugate using reverse-phase HPLC or another suitable chromatographic method to remove excess linker and other reagents.

-

Characterization: Confirm the identity and purity of the product by LC-MS and/or other analytical techniques.

Causality and Trustworthiness: The slightly basic pH (7.5-8.5) of the reaction buffer is crucial as it promotes the deprotonation of the cysteine's thiol group to the more nucleophilic thiolate anion, thus accelerating the SN2 reaction with the bromoacetamide.[3] The use of a molar excess of the linker drives the reaction to completion. Quenching the reaction is a self-validating step that prevents non-specific reactions in subsequent steps.

Protocol 2: Boc Deprotection and Amide Coupling

This protocol describes the removal of the Boc protecting group and the subsequent conjugation to an E3 ligase ligand possessing a carboxylic acid.

Materials:

-

Purified POI Ligand-Linker-Boc conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

E3 Ligase Ligand (with a carboxylic acid)

-

Amide Coupling Reagents: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

-

Purification System: HPLC

Procedure:

Part A: Boc Deprotection

-

Dissolution: Dissolve the purified and dried POI Ligand-Linker-Boc conjugate in anhydrous DCM.

-

TFA Addition: Add an equal volume of TFA to the DCM solution (creating a 50% TFA/DCM solution).[8]

-

Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by LC-MS until the starting material is fully consumed.

-

Solvent Removal: Remove the DCM and excess TFA under reduced pressure (rotary evaporation). To ensure complete removal of residual TFA, azeotrope with toluene or DCM (add the solvent and evaporate) 2-3 times. The resulting product is the TFA salt of the deprotected amine (POI Ligand-Linker-NH3+TFA-).

Part B: Amide Coupling

-

Ligand Activation: In a separate flask, dissolve the E3 ligase ligand (with a carboxylic acid) in anhydrous DMF. Add 1.2 equivalents of HATU and 2 equivalents of DIPEA. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Coupling Reaction: Dissolve the dried POI Ligand-Linker-NH3+TFA- in anhydrous DMF and add it to the activated E3 ligase ligand solution. Add an additional 1-2 equivalents of DIPEA to neutralize the TFA salt.

-

Incubation: Stir the reaction at room temperature for 2-4 hours, or until LC-MS analysis indicates the completion of the reaction.

-

Purification: Purify the final PROTAC molecule by reverse-phase HPLC.

-

Final Characterization: Confirm the identity, purity, and integrity of the final PROTAC using high-resolution mass spectrometry and NMR spectroscopy.

Expertise in Action: The use of TFA in DCM is a standard and highly effective method for Boc deprotection.[6][7][8] The subsequent amide coupling is a critical step. Using a reliable coupling reagent like HATU ensures efficient formation of the amide bond, which is one of the most stable linkages in medicinal chemistry. The addition of DIPEA is essential to neutralize both the TFA salt of the amine and the acid generated during the coupling reaction, driving the equilibrium towards product formation.

Conclusion: An Enabling Tool for Targeted Protein Degradation

This compound is a powerful and strategically designed linker that provides researchers with a robust tool for the synthesis of novel PROTACs. Its distinct functionalities allow for a controlled, sequential synthetic approach, while its physicochemical properties offer a favorable starting point for developing potent and drug-like protein degraders. By understanding the rationale behind its design and following validated protocols, scientists can effectively leverage this linker to accelerate their research in the exciting and rapidly evolving field of targeted protein degradation.

References

-

Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 5, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 5, 2026, from [Link]

-

The Royal Society of Chemistry. (2010). Supporting Information. [Link]

-

Gilot, D., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate chemistry, 11(1), 16-24. [Link]

-

ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved January 5, 2026, from [Link]

-

Shields, Z. P., et al. (2023). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. ACS ES&T Water, 3(8), 2378–2388. [Link]

-

Turell, L., et al. (2018). Methods for the determination and quantification of the reactive thiol proteome. Free radical biology & medicine, 128, 145–157. [Link]

-

ResearchGate. (n.d.). Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational Means. Retrieved January 5, 2026, from [Link]

-

Foley, D. J., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of medicinal chemistry, 64(22), 16259–16295. [Link]

-

Shityakov, S., & Förster, C. (2014). Physicochemical descriptors in property-based drug design. EXCLI journal, 13, 684–700. [Link]

-

Kumar, A., & Kumar, A. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery, 3. [Link]

-

Knez, D., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 28(1), 108–132. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

This guide provides a comprehensive technical overview of Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc, a sophisticated heterobifunctional linker designed for researchers, scientists, and drug development professionals. We will delve into its chemical architecture, the strategic inclusion of each functional moiety, and its practical applications in the field of bioconjugation, with a particular focus on its role in constructing complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Rationale for a Precision-Engineered Linker

In the landscape of modern therapeutics and diagnostics, the ability to covalently link different molecular entities with precision is paramount.[1][2] this compound emerges as a key enabling tool in this context. It is not merely a spacer but a meticulously designed molecule that addresses several critical challenges in bioconjugation: solubility, stability, controlled reactivity, and synthetic versatility.[3][4] This linker is particularly valuable in scenarios requiring the conjugation of a biomolecule, such as a protein or antibody, to a small molecule payload or another biomolecule, a common strategy in targeted drug delivery and proteomics.[5][6]

Deconstructing the Molecular Architecture

The efficacy of this compound lies in the synergistic function of its distinct chemical domains. Each component is strategically chosen to impart specific properties to the final conjugate.

Caption: Figure 1: A diagram illustrating the key functional components of the this compound linker.

The Bromoacetamide Moiety: A Thiol-Reactive Warhead

The bromoacetamide group serves as the bio-reactive "warhead" of the linker.[7] Its primary role is to form a stable covalent bond with sulfhydryl (thiol) groups present in cysteine residues of proteins and peptides.[7][8]

Mechanism of Action: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9] The nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon atom adjacent to the bromine, displacing the bromide ion, which is an excellent leaving group.[7][9] This results in the formation of a stable thioether bond.

Reaction Specificity and Optimization: While highly reactive towards thiols, the bromoacetamide group can exhibit side reactions with other nucleophilic amino acid residues, such as histidine, lysine, and methionine, particularly at non-optimal pH.[10] To ensure maximal selectivity for cysteine, the conjugation reaction is typically performed at a pH between 7.5 and 8.5.[10] In this pH range, a significant portion of the cysteine thiol groups are deprotonated to the more nucleophilic thiolate form, accelerating the desired reaction.[8][10]

The Polyethylene Glycol (PEG) Linker: Enhancing Physicochemical Properties

The central component of this linker is a discrete polyethylene glycol (PEG) chain consisting of nine ethylene oxide units (PEG9). The inclusion of a PEG linker is a well-established strategy to improve the physicochemical properties of bioconjugates.[5][][12]

Key Advantages of PEGylation:

-

Increased Hydrophilicity: PEG is highly water-soluble, and its incorporation can significantly enhance the aqueous solubility of hydrophobic drugs or peptides, preventing aggregation.[6][][12]

-

Improved Pharmacokinetics: The PEG chain increases the hydrodynamic volume of the conjugate, which can reduce renal clearance and prolong its circulation half-life in vivo.[5][][12]

-

Reduced Immunogenicity: The flexible PEG chain can shield the conjugated molecule from recognition by the immune system, thereby reducing its immunogenicity.[5][12]

-

Flexible Spacer: The PEG linker provides a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated protein and allowing the payload to reach its target site without steric hindrance.[]

The Ethylcarbamoyl-C8 Spacer: Modulating Permeability and Stability

This portion of the linker, consisting of an ethylcarbamoyl group and an eight-carbon alkyl chain (C8), contributes to the overall length and lipophilicity of the molecule.

-

Carbamate Linkage: The carbamate group is a stable chemical linkage that is generally resistant to enzymatic and hydrolytic degradation, contributing to the overall stability of the linker.[13]

-

C8 Alkyl Chain: The C8 spacer provides a balance between flexibility and rigidity. In the context of PROTACs, the length and composition of the linker are critical for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[14] The C8 alkyl chain can also influence the cell permeability of the entire molecule, with a more lipophilic character potentially aiding in passive diffusion across cell membranes.[14]

The tert-Butoxycarbonyl (Boc) Protecting Group: Enabling Synthetic Control

The terminus of the linker is capped with a tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines in organic synthesis.[15][16][17][18]

Function and Utility: The Boc group renders the terminal amine non-nucleophilic, preventing it from participating in unwanted side reactions during the synthesis of the linker or its conjugation to the bromoacetamide-reactive biomolecule.[15] Its key advantage lies in its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, typically using trifluoroacetic acid (TFA).[15][16][17] This allows for a modular and controlled synthetic strategy, where the Boc-protected amine can be deprotected at a specific step to allow for subsequent conjugation to another molecule, for instance, the E3 ligase ligand in a PROTAC.

Synthesis and Quality Control

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A plausible synthetic pathway is outlined below.

Caption: Figure 2: A simplified flowchart of a plausible synthetic route for this compound.

Quality Control: Each batch of the synthesized linker should be subjected to rigorous quality control to confirm its identity and purity. Standard analytical techniques include:

| Analytical Technique | Purpose |

| 1H and 13C NMR Spectroscopy | To confirm the chemical structure and the presence of all expected functional groups. |

| Mass Spectrometry (e.g., ESI-MS) | To verify the molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product. |

Applications and Experimental Protocols

The primary application of this compound is in the site-specific modification of proteins and other biomolecules for various purposes, including the development of ADCs, PROTACs, and diagnostic reagents.[3][7][19]

General Protocol for Protein Conjugation

This protocol provides a general framework for the conjugation of a cysteine-containing protein with the bromoacetamide moiety of the linker. Optimization may be required for specific proteins.

Materials:

-

Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.5-8.5)

-

This compound

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., dithiothreitol, DTT, or tris(2-carboxyethyl)phosphine, TCEP) - if protein disulfides need to be reduced

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Workflow:

Caption: Figure 3: A step-by-step workflow for the conjugation of a protein with the bromoacetamide linker.

Step-by-Step Methodology:

-

Protein Preparation (if necessary): If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature. Subsequently, remove the reducing agent using a desalting column.

-

Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mM.

-

Conjugation Reaction: Add the linker stock solution to the protein solution to achieve a 5-20 fold molar excess of the linker over the protein. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing and protection from light.

-

Quenching: To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of ~20 mM to react with any unreacted bromoacetamide groups.[9] Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography, dialysis, or tangential flow filtration.

-

Analysis: Characterize the resulting conjugate using techniques such as SDS-PAGE to observe the increase in molecular weight, and mass spectrometry to determine the drug-to-antibody ratio (DAR) or the number of linkers per protein molecule.

Conclusion

This compound is a highly versatile and rationally designed heterobifunctional linker that offers significant advantages for the construction of complex bioconjugates. By understanding the specific role of each of its chemical components—the thiol-reactive bromoacetamide, the property-enhancing PEG chain, the stable carbamoyl-C8 spacer, and the synthetically crucial Boc protecting group—researchers can leverage this powerful tool to advance the development of novel therapeutics and diagnostics. The protocols and insights provided in this guide serve as a foundation for the successful implementation of this linker in a variety of research and development applications.

References

- Vertex AI Search.

- BenchChem. The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide.

- BOC Sciences.

- Creative PEGWorks.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- AxisPharm.

- J&K Scientific LLC. BOC Protection and Deprotection.

- Creative Biolabs.

- PurePEG. The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits.

- Chemistry Steps. Boc Protecting Group for Amines.

- Precise PEG. Bromoacetamide PEG.

- BenchChem. A Head-to-Head Comparison: Bromoacetyl Chloride vs.

- BenchChem.

- BenchChem.

- AxisPharm. Bromoacetamide-PEG Linkers.

- MedChemExpress. This compound | PROTAC Linkers.

- MCE. This compound | PROTAC连接子.

- BenchChem. The Function of the C8 Linker in PROTACs: A Technical Guide.

- PubMed Central.

- Creative Biolabs.

- MedChemExpress. This compound | PROTAC Linkers.

- PubMed.

- CORE.

- ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF.

- Immunomart. This compound.

- BroadPharm. 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester.

- Biopharma PEG.

- ACS Publications.

- Gulf Coast Consortia.

- NINGBO INNO PHARMCHEM CO.,LTD.

- PubMed Central. Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers - PMC.

- SciSpace.

- Fluorochem.

- Cyanagen. HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. cyanagen.com [cyanagen.com]

- 3. Bromoacetamide-PEG | Bromoacetamide-PEG Linkers | AxisPharm [axispharm.com]

- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 5. Application of PEG Linker | AxisPharm [axispharm.com]

- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 7. precisepeg.com [precisepeg.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 12. creativepegworks.com [creativepegworks.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. jk-sci.com [jk-sci.com]

- 18. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 19. medchemexpress.com [medchemexpress.com]

The Cornerstone of Stable Bioconjugation: A Technical Guide to Bromoacetamide-PEG9 Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Stability and Optimizing Performance in Bioconjugates

In the landscape of advanced therapeutics, particularly in the development of antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of success.[1][] Its physicochemical properties profoundly influence the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the entire construct.[3][4] Among the arsenal of conjugation chemistries, those targeting cysteine residues have gained prominence due to the low abundance and high nucleophilicity of thiol groups in proteins, allowing for site-specific modifications.[5][6] This guide provides an in-depth exploration of bromoacetamide-PEG9 linkers, a class of reagents prized for their ability to form exceptionally stable thioether bonds, offering a robust alternative to more traditional maleimide-based approaches.[7][8] We will delve into the core physicochemical properties of these linkers, the mechanistic underpinnings of their reactivity, and provide practical guidance for their application in the synthesis of next-generation bioconjugates.

The Anatomy of a Bromoacetamide-PEG9 Linker: A Trifecta of Functionality

A bromoacetamide-PEG9 linker is a heterobifunctional molecule meticulously designed with three key components, each contributing to its overall performance:

-

The Bromoacetamide Warhead: This functional group is the reactive entity responsible for covalent bond formation with thiol groups. It engages in a nucleophilic substitution reaction with the thiolate anion of a cysteine residue, creating a highly stable thioether linkage. This bond is significantly more resistant to degradation under physiological conditions compared to the thiosuccinimide bond formed by maleimide-based linkers, which can be susceptible to a retro-Michael reaction.[7][8]

-

The Polyethylene Glycol (PEG) Spacer: The nine repeating ethylene glycol units (PEG9) constitute a hydrophilic spacer that imparts several advantageous properties to the linker and the resulting conjugate.[9][10] This PEG chain enhances aqueous solubility, which is crucial for mitigating aggregation, especially when working with hydrophobic payloads.[1][11] Furthermore, the PEG moiety can increase the hydrodynamic volume of the conjugate, which often leads to a longer circulation half-life by reducing renal clearance.[10] PEG is also known for its low immunogenicity, minimizing the potential for adverse immune responses.[1]

-

The Terminal Functional Group: Bromoacetamide-PEG9 linkers are available with a variety of terminal functional groups, allowing for versatile applications in multi-step conjugation strategies. Common variants include those with a carboxylic acid, an amine, or an alkyne group, enabling subsequent reactions with other molecules of interest.[12][13][14]

The Chemistry of Conjugation: A Mechanistic Deep Dive

The conjugation of a bromoacetamide-PEG9 linker to a cysteine residue is a well-defined process governed by a nucleophilic substitution (SN2) reaction mechanism. Understanding the key parameters influencing this reaction is paramount for achieving optimal conjugation efficiency and specificity.

The Role of pH in Thiol Reactivity

The rate of the conjugation reaction is highly dependent on the pH of the reaction buffer. The reactive species is the thiolate anion (R-S⁻), which is significantly more nucleophilic than the protonated thiol group (R-SH).[15] Therefore, the reaction rate increases as the pH rises above the pKa of the cysteine thiol (typically around 8.3-8.6). For efficient conjugation, a pH range of 8.0 to 9.0 is generally recommended. At this pH, a sufficient concentration of the thiolate anion is present to drive the reaction forward at a moderate pace.[16]

Reaction Kinetics and Specificity

While maleimides react with thiols more rapidly and at a lower pH (6.5-7.5), the bromoacetamide reaction, though slower, offers superior linkage stability.[16][17] The bromoacetyl group exhibits high chemoselectivity for thiols, even at a slightly alkaline pH.[18] Under these conditions, it shows minimal reactivity towards other nucleophilic amino acid side chains such as the ε-amino group of lysine or the imidazole group of histidine.[18] This high specificity is crucial for achieving homogenous and well-defined bioconjugates.

The reaction mechanism can be visualized as follows:

Physicochemical Properties: A Quantitative Overview

The selection of a linker for a specific application should be guided by its quantitative physicochemical properties. The following table summarizes key characteristics of bromoacetamide-PEG9 linkers.

| Property | Typical Value/Characteristic | Significance in Bioconjugation |

| Reactivity | Thiol-selective alkylating agent | Enables site-specific conjugation to cysteine residues. |

| Optimal Reaction pH | 8.0 - 9.0 | Maximizes the concentration of the reactive thiolate anion. |

| Resulting Linkage | Thioether bond | Highly stable and resistant to cleavage under physiological conditions.[7][8] |

| Solubility | High in aqueous and organic solvents | The PEG chain enhances solubility, preventing aggregation of the conjugate.[9][12] |

| Stability | Good, but susceptible to hydrolysis at high pH | Solutions should be prepared fresh and stored appropriately to avoid degradation.[19] |

A Comparative Analysis: Bromoacetamide vs. Maleimide

The choice between bromoacetamide and maleimide chemistry is a critical decision in the design of bioconjugates. While both target cysteine residues, they present a trade-off between reaction speed and linkage stability.

| Feature | Bromoacetamide Linkers | Maleimide Linkers |

| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |

| Optimal pH | 8.0 - 9.0[16] | 6.5 - 7.5[16] |

| Reaction Speed | Moderate[16] | Fast[16] |

| Linkage Stability | High (stable thioether bond)[7][8] | Variable (thiosuccinimide bond can undergo retro-Michael reaction)[7][8] |

The superior stability of the thioether bond formed by bromoacetamide linkers makes them the preferred choice for applications requiring long-term in vivo stability, such as the development of ADCs with extended half-lives.[7][16]

Experimental Protocol: Cysteine-Specific Protein Conjugation

This protocol provides a general framework for the conjugation of a bromoacetamide-PEG9 linker to a protein containing accessible cysteine residues.

Materials

-

Protein solution (in a suitable buffer, e.g., PBS)

-

Bromoacetamide-PEG9 linker

-

Dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., N-acetyl-L-cysteine)

-

Reaction buffer (e.g., phosphate buffer, pH 8.0-9.0)

-

Purification system (e.g., size-exclusion chromatography)

Workflow

Sources

- 1. adcreview.com [adcreview.com]

- 3. benchchem.com [benchchem.com]

- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. purepeg.com [purepeg.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bromoacetamide-PEG | Bromoacetamide-PEG Linkers | AxisPharm [axispharm.com]

- 13. Bromoacetamido-PEG-Acid | Acid-PEG-Bromoacetamido | AxisPharm [axispharm.com]

- 14. Bromoacetamide-PEG3-alkyne - Creative Biolabs [creative-biolabs.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Bromoacetamide Group in Bioconjugation: A Technical Guide to a Stable and Versatile Linker

For researchers, scientists, and drug development professionals, the precise and stable covalent modification of biomolecules is a cornerstone of innovation. In the expansive field of bioconjugation, the bromoacetamide group has emerged as a powerful and reliable tool for forging stable linkages, particularly in the development of cutting-edge therapeutics like antibody-drug conjugates (ADCs). This guide provides an in-depth exploration of the bromoacetamide functional group, offering field-proven insights into its mechanism of action, practical application, and the critical considerations for its successful implementation in your research.

The Bromoacetamide Moiety: A Chemically Robust Tool for Cysteine-Targeted Bioconjugation

The bromoacetamide group is an α-haloacetamide featuring a bromine atom attached to the carbon adjacent to a carbonyl group. This chemical arrangement renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making it an excellent reagent for targeted covalent modification of proteins and other biomolecules.[1][2] Its primary utility in bioconjugation lies in its ability to selectively react with the thiol (sulfhydryl) group of cysteine residues, forming a highly stable thioether bond.[3] This stability is a key advantage over other common thiol-reactive chemistries, such as maleimides, which can form adducts that are susceptible to retro-Michael addition and subsequent cleavage in vivo.[4][5]

The reaction of a bromoacetamide with a cysteine residue proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The deprotonated thiol group, the thiolate anion, acts as the nucleophile, attacking the electrophilic carbon of the bromoacetamide and displacing the bromide leaving group.[3]

Strategic Considerations for Bromoacetamide-Mediated Bioconjugation

The success of any bioconjugation reaction hinges on a thorough understanding and control of the reaction parameters. The following sections provide a detailed overview of the key factors to consider when employing bromoacetamide chemistry.

The Critical Role of pH in Selectivity

The pH of the reaction buffer is arguably the most critical parameter for controlling the selectivity of bromoacetamide labeling.[3] The reactivity of different amino acid side chains is directly related to their pKa and the concentration of their more nucleophilic, deprotonated form.

-

Cysteine (pKa ~8.3-8.6): For optimal reactivity with cysteine, a pH range of 7.5-8.5 is recommended. In this range, a significant portion of the cysteine thiols exist as the highly reactive thiolate anion.[3]

-

Histidine (pKa ~6.0): The imidazole side chain of histidine can also be alkylated. This reaction becomes more favorable at pH values above 6.[3]

-

Lysine (pKa ~10.5): The ε-amino group of lysine is a potential off-target. However, this reaction is generally much slower and only becomes significant at higher pH (>9.0) where the amine is deprotonated.[3]

-

Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion. This side reaction can occur even at neutral or slightly acidic pH, especially with prolonged reaction times or high concentrations of the bromoacetamide reagent.[6][7]

| Amino Acid | Nucleophilic Group | Typical pKa | Optimal pH for Reaction | Relative Reactivity (pH 7.5-8.5) |

| Cysteine | Thiol (-SH) | 8.3 - 8.6 | 7.5 - 8.5 | High |

| Histidine | Imidazole | ~6.0 | > 6.0 | Moderate |

| Lysine | ε-Amine (-NH₂) | ~10.5 | > 9.0 | Low |

| Methionine | Thioether (-S-CH₃) | N/A | Neutral to Acidic | Low to Moderate |

Table 1: Influence of pH on the reactivity of bromoacetamide with different amino acid residues.

Experimental Protocol: A Step-by-Step Guide to Protein Conjugation

This protocol provides a general workflow for labeling a protein with a bromoacetamide-functionalized molecule. Optimization of molar ratios, reaction time, and temperature may be necessary for specific proteins and labels.

Materials:

-

Protein of interest containing at least one cysteine residue

-

Bromoacetamide-functionalized molecule (e.g., fluorescent dye, biotin, drug-linker)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5 (amine-free)

-

Reducing agent (if necessary, e.g., TCEP)

-

Quenching solution: 1 M L-cysteine or β-mercaptoethanol

-

Purification system (e.g., size-exclusion chromatography column)

Procedure:

-

Protein Preparation: a. Dissolve or dialyze the protein into the conjugation buffer. Ensure the buffer is free of any extraneous nucleophiles. b. If the protein contains disulfide bonds that need to be reduced to expose free cysteines, treat with a suitable reducing agent like TCEP. Remove the reducing agent prior to adding the bromoacetamide reagent.

-

Reagent Preparation: a. Immediately before use, dissolve the bromoacetamide-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

-

Conjugation Reaction: a. Add the bromoacetamide reagent to the protein solution at a molar excess of 10-20 fold. b. Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

-

Quenching the Reaction: a. Add the quenching solution to a final concentration sufficient to react with the excess bromoacetamide reagent (e.g., 10-fold molar excess over the initial bromoacetamide concentration). b. Incubate for 30 minutes at room temperature.

-

Purification: a. Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography or another suitable purification method.

-

Characterization: a. Characterize the final conjugate to determine the degree of labeling and confirm the site of modification.

The Advantage of Stability: Bromoacetamide vs. Maleimide

A significant advantage of bromoacetamide chemistry is the formation of an exceptionally stable thioether bond. This is in contrast to the thiosuccinimide linkage formed from the reaction of a thiol with a maleimide, which is known to be susceptible to a retro-Michael reaction. This reversal can lead to the exchange of the payload with other thiols in the biological milieu, such as glutathione or albumin, resulting in off-target toxicity and reduced efficacy.[4][5]

| Linker Chemistry | Bond Type | Stability in Plasma | Key Considerations |

| Bromoacetamide | Thioether | High (Irreversible) | Forms a stable, non-cleavable bond, minimizing off-target effects.[] |

| Maleimide | Thiosuccinimide | Moderate to Low (Reversible) | Prone to retro-Michael reaction and thiol exchange.[4][5] |

Table 2: Comparative stability of thioether bonds from bromoacetamide and maleimide adducts.

This enhanced stability makes bromoacetamide-based linkers particularly well-suited for applications requiring long-term stability in vivo, such as the development of antibody-drug conjugates.[4][9]

Characterization of Bromoacetamide Conjugates

Thorough characterization of the final bioconjugate is a critical step to ensure quality, consistency, and efficacy. A combination of analytical techniques is typically employed to determine the degree of labeling, confirm the site of conjugation, and assess the purity of the product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry, such as ESI-MS, is a powerful tool for determining the molecular weight of the intact conjugate.[10] This allows for the calculation of the drug-to-antibody ratio (DAR) in ADCs. Peptide mapping, which involves digesting the conjugate and analyzing the resulting peptides by LC-MS/MS, can be used to pinpoint the exact site(s) of modification.[10]

-

High-Performance Liquid Chromatography (HPLC): Techniques like reversed-phase HPLC (RP-HPLC) and hydrophobic interaction chromatography (HIC) are used to separate and quantify the different species in the reaction mixture, including the unconjugated protein, the desired conjugate, and any byproducts.[9][11]

-

UV-Vis Spectroscopy: If the conjugated molecule has a distinct chromophore, UV-Vis spectroscopy can be used to estimate the degree of labeling.

Case Study: Enhancing the Stability and Activity of an Antibody-Peptide Conjugate

In a notable case study, researchers successfully utilized bromoacetamide chemistry to overcome the stability limitations of maleimide-based conjugation for an antibody-peptide conjugate. The initial use of a maleimide linker resulted in a potentially reversible linkage. By switching to a bromoacetylated peptide, a more stable thioether bond was formed with an engineered cysteine residue in the antibody's complementarity-determining region (CDR).[5][12] This resulted in a homogenous and stable conjugate with improved in vivo half-life and pharmacological activity. This study highlights the practical advantages of the bromoacetamide linkage in the development of robust and effective biotherapeutics.[5]

Troubleshooting Bromoacetamide Bioconjugation

Even with a well-defined protocol, challenges can arise during bioconjugation reactions. The following table provides a guide to common issues and their potential solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | - Suboptimal pH- Inactive bromoacetamide reagent- Cysteine residues are oxidized or inaccessible- Insufficient molar excess of reagent | - Optimize pH to 7.5-8.5- Use freshly prepared reagent- Pre-treat protein with a reducing agent (e.g., TCEP)- Increase the molar ratio of the bromoacetamide reagent |

| Off-Target Labeling | - pH is too high, leading to reaction with lysine- Prolonged reaction time or high reagent concentration causing reaction with methionine or histidine | - Lower the reaction pH- Reduce reaction time and/or molar excess of the reagent |

| Protein Precipitation | - Change in protein pI upon conjugation- Use of a hydrophobic label | - Optimize buffer composition and pH- Include a mild solubilizing agent in the buffer |

Table 3: Troubleshooting guide for bromoacetamide bioconjugation.[13][14]

Conclusion: The Enduring Value of Bromoacetamide in Bioconjugation

The bromoacetamide group offers a powerful and reliable method for the cysteine-specific modification of proteins and other biomolecules. Its ability to form a highly stable thioether bond provides a significant advantage over other thiol-reactive chemistries, particularly for in vivo applications where conjugate stability is paramount. By carefully controlling reaction conditions, particularly pH, researchers can achieve high selectivity and efficiency in their conjugation reactions. As the demand for sophisticated bioconjugates continues to grow, the bromoacetamide group will undoubtedly remain a vital tool in the arsenal of researchers and drug developers striving to create the next generation of targeted therapies and diagnostic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]

An In-depth Technical Guide to the Strategic Role of PEG9 Spacers in PROTAC and ADC Linkers

Executive Summary

In the landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represent two of the most innovative and promising modalities. The success of these complex molecules is critically dependent on the sophisticated design of their constituent parts, particularly the chemical linker that connects the targeting and effector moieties. This guide provides an in-depth technical analysis of the role of polyethylene glycol (PEG) linkers, with a specific focus on discrete linkers of nine ethylene glycol units (PEG9). We will explore the fundamental physicochemical properties of PEG that make it an advantageous spacer, its strategic impact on the efficacy and pharmacokinetics of both PROTACs and ADCs, and provide detailed experimental protocols for the synthesis and evaluation of these advanced conjugates. For researchers, scientists, and drug development professionals, understanding the nuanced role of the PEG9 linker is paramount to optimizing the next generation of targeted therapies.

Introduction: The Linker as a Critical Modulator of Function

Historically viewed as a simple tether, the linker in both PROTACs and ADCs is now recognized as a critical determinant of therapeutic success.[1] It is not merely a spacer but an active component that profoundly influences the conjugate's solubility, stability, pharmacokinetics (PK), and mechanism of action.[2][3] Many potent small-molecule payloads (in ADCs) and protein-targeting ligands (in PROTACs) are hydrophobic, leading to challenges such as aggregation, poor aqueous solubility, and rapid clearance from circulation.[4][5] The incorporation of hydrophilic spacers, particularly PEG chains, has become a cornerstone strategy to mitigate these issues and fine-tune the overall performance of the conjugate.[6][7]

Core Physicochemical Properties of PEG Spacers

Polyethylene glycol is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units.[8] Its widespread adoption in bioconjugation stems from a unique combination of beneficial properties:

-

Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell that significantly increases the aqueous solubility of conjugated molecules.[9]

-

Biocompatibility & Low Immunogenicity: PEG is well-tolerated in vivo and generally considered non-immunogenic, reducing the risk of adverse immune responses.[9][]

-

Flexibility: The rotational freedom of the C-O bonds imparts significant flexibility, which can be crucial for achieving optimal spatial orientation between the connected moieties.[8][11]

-

Tunable Length: Discrete PEG (dPEG®) linkers can be synthesized with a precise number of repeating units (e.g., PEG9), allowing for systematic optimization of linker length without the batch-to-batch variability of polydisperse polymers.[12]

The Strategic Role of PEG9 Spacers in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[1] The linker's length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and degradation.[13]

Impact on Ternary Complex Formation and Stability

The efficacy of a PROTAC is intimately linked to the stability of the ternary complex, a property often quantified by the cooperativity factor (α).[14] Positive cooperativity (α > 1) indicates that the binding of the PROTAC to one protein enhances its affinity for the second, leading to a more stable complex.[14] The length of the PEG linker is a key variable in achieving this cooperativity.

-

Optimal Geometry: A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing complex formation.[2] Conversely, a linker that is too long may have a high entropic penalty, leading to an unstable or non-productive complex.[13][15]

-

The "Goldilocks" Principle: For any given POI/E3 pair, there is an optimal linker length. While this must be determined empirically, a PEG9 linker provides a contour length of approximately 3.5 nanometers, a range that has proven effective for many targets. The flexibility of the PEG9 chain allows the complex to adopt the most energetically favorable conformation for efficient ubiquitin transfer.[16]

Modulation of Physicochemical Properties

The large, complex structures of PROTACs often result in poor "drug-like" properties. A PEG9 linker is instrumental in overcoming these limitations.

-

Solubility and Permeability: PEG linkers are frequently used to improve the aqueous solubility of PROTACs, which is often a challenge due to their large and lipophilic nature.[12][17] While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, flexible PEG linkers may allow the PROTAC to adopt a more compact, folded conformation that shields polar surface area, a phenomenon known as "molecular chameleonicity," thus aiding membrane transit.[6]

-

Pharmacokinetics (PK): By enhancing solubility and metabolic stability, PEG linkers can improve a PROTAC's overall pharmacokinetic profile, which is crucial for in vivo efficacy and potential oral absorption.[12]

Quantitative Impact of Linker Length on PROTAC Efficacy

The optimal linker length is target-dependent and must be determined empirically. The table below synthesizes data from various studies to illustrate the "Goldilocks" effect, where degradation potency is maximal within a specific range of linker lengths.

| Target Protein | E3 Ligase | Linker Length (Atoms in chain) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| BRD4 | CRBN | 8 (PEG2-based) | >5000 | ~20% | [1] |

| BRD4 | CRBN | 15 (PEG4-based) | <500 | >80% | [1] |

| BRD4 | VHL | 12 | ~100 | >90% | [1] |

| BRD4 | VHL | 20.5 (PEG-based) | ~25 | >95% | [14] |

| ERα | CRBN | 12 | >1000 | ~40% | [18] |

| ERα | CRBN | 16 | ~10 | >90% | [18] |

| TBK1 | VHL | <12 | No degradation | N/A | [19] |

| TBK1 | VHL | 21 | 3 | 96% | [19] |

Note: Data is compiled from multiple sources and may involve different cell lines and experimental conditions. Direct comparison between different target proteins should be made with caution. The term "atoms" refers to the number of atoms in the main chain of the linker.[1]

The Strategic Role of PEG9 Spacers in ADC Linker Technology

ADCs combine the targeting specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic payload.[] The linker's role is to ensure the conjugate remains stable in circulation and releases the payload effectively at the target site.[20]

Overcoming Hydrophobicity and Aggregation

Many of the most potent cytotoxic payloads are highly hydrophobic.[4][5] Conjugating multiple copies of these drugs to an antibody increases the overall hydrophobicity of the ADC, making it prone to aggregation.[3] Aggregation can lead to rapid clearance by the reticuloendothelial system, reduced efficacy, and potential immunogenicity.[5]

A PEG9 spacer acts as a hydrophilic "shield" around the payload.[7] This has several benefits:

-

Enhanced Solubility: The PEG chain improves the overall solubility of the ADC in aqueous solutions.[9]

-

Prevents Aggregation: By forming a hydration shell, the PEG linker provides a steric barrier that prevents hydrophobic interactions between ADC molecules.[3]

-

Enables Higher Drug-to-Antibody Ratios (DAR): By mitigating aggregation, hydrophilic PEG linkers allow for the conjugation of more drug molecules per antibody (higher DAR) without compromising the ADC's biophysical properties.[3] This can be crucial for enhancing potency, especially against tumors with low antigen expression.

Enhancing the Pharmacokinetic Profile

The inclusion of a PEG9 spacer has a profound and quantifiable impact on the pharmacokinetics of an ADC.

-

Reduced Clearance & Extended Half-Life: PEGylation increases the hydrodynamic radius of the ADC.[8] This larger size reduces renal clearance and can shield the ADC from uptake by the reticuloendothelial system, leading to a significantly longer circulation half-life.[21]

-

Improved Tumor Accumulation: A longer half-life means the ADC circulates for an extended period, increasing the probability of it reaching and accumulating in tumor tissue, which can lead to superior in vivo anti-tumor activity.[21]

-

Bystander Effect: For ADCs with cleavable linkers, the properties of the released payload are critical. A payload attached to a small, hydrophilic PEG fragment may have improved cell permeability compared to one with a charged amino acid residue, potentially enhancing its ability to diffuse into neighboring antigen-negative tumor cells (the "bystander effect").[22][23]

Quantitative Impact of Linker Length on ADC Pharmacokinetics

Preclinical studies consistently demonstrate that increasing PEG linker length improves the pharmacokinetic profile of ADCs, although this effect can plateau.

| Linker | Clearance (mL/day/kg) in Rats | Tolerability in Mice (% Weight Change at 50mg/kg) | Reference |

| No PEG | ~15 | Significant Loss (>20%) | [5][24] |

| PEG2 | ~10 | Significant Loss (>20%) | [5][24] |

| PEG4 | ~7 | Moderate Loss (~15%) | [5][24] |

| PEG8 | ~5 | Stable | [5][24] |

| PEG12 | ~5 | Stable | [5][24] |

Note: Data adapted from studies on non-binding IgG conjugated to MMAE with a DAR of 8.[24] As the data illustrates, increasing the linear PEG linker length from PEG2 to PEG8 results in a progressive decrease in the ADC clearance rate. This suggests an increase in the conjugate's hydrodynamic radius and/or hydrophilicity. A plateau is reached around PEG8, with longer linkers like PEG12 showing minimal additional impact on clearance in this specific system.[24] This highlights that a PEG9 linker is situated within this optimal range for maximizing exposure.

Experimental Protocols & Methodologies

The successful development of PEGylated conjugates requires robust synthetic and analytical methods. The following protocols provide a framework for key experimental procedures.

Protocol 1: Synthesis of a Heterobifunctional Amine-PEG9-Acid Linker

This protocol describes a common pathway for creating a heterobifunctional PEG9 linker, starting from a commercially available m-PEG9-OH precursor, which can then be used in amide coupling reactions.[25][26]

Step-by-Step Methodology: [25]

-

Mesylation:

-

Dissolve m-PEG9-OH (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (TEA) (1.5 eq) dropwise.

-

Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. The solution may become cloudy.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, wash the reaction mixture sequentially with cold water, dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude m-PEG9-OMs.

-

-

Azidation:

-

Dissolve the crude m-PEG9-OMs (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (3.0 eq) to the solution.

-

Heat the reaction mixture to 60-80°C and stir overnight.

-

Monitor reaction completion by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract the product with ethyl acetate or DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude m-PEG9-N₃.

-

-

Reduction to Amine:

-

Dissolve the crude m-PEG9-N₃ in methanol or ethanol.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-12 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, m-PEG9-Amine.

-

-

Purification: The final product is typically purified by silica gel column chromatography to achieve high purity (>95%).

Protocol 2: Evaluation of PROTAC Efficacy via Western Blotting

This protocol is a fundamental method for quantifying the degradation of a target protein in response to PROTAC treatment.[27][28][29]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed a relevant cell line (e.g., MCF7 for ERα, HeLa for BRD4) in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) in fresh cell culture medium.

-

Aspirate the old medium and treat the cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Collect the supernatant (protein extract).

-

Determine the protein concentration of each sample using a BCA protein assay kit.

-

Normalize the protein concentrations with lysis buffer.

-

Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Repeat the immunodetection process for a loading control antibody (e.g., GAPDH, β-actin).

-

-

Data Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.

-

Quantify the band intensity for the target protein and the loading control in each lane.

-

Normalize the target protein intensity to the loading control intensity.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[29]

-

Protocol 3: Characterization of ADC Aggregation by SEC-MALS

Size-Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) is a powerful technique for determining the absolute molar mass and aggregation state of an ADC, providing critical quality control data.[30][31]

Step-by-Step Methodology:

-

System Setup:

-

Equilibrate the SEC-MALS system, which includes an HPLC, a size-exclusion column suitable for antibodies (e.g., Agilent Bio SEC-3), a UV detector, a MALS detector (e.g., Wyatt DAWN), and a differential refractive index (dRI) detector (e.g., Wyatt Optilab).[19][30]

-

The mobile phase should be a non-denaturing, MS-compatible buffer if downstream MS analysis is desired, or a standard buffer like PBS for general characterization.[19]

-

-

Sample Preparation:

-

Prepare the ADC sample at a known concentration (typically 1-2 mg/mL) in the mobile phase buffer.

-

Filter the sample through a 0.1 or 0.22 µm filter to remove any particulate matter.

-

-

Data Acquisition:

-

Inject a defined volume (e.g., 50-100 µL) of the prepared ADC sample onto the SEC column.

-

Run the chromatography method, allowing the ADC to separate based on hydrodynamic size. The eluent flows sequentially through the UV, MALS, and dRI detectors.

-

Collect the data using appropriate software (e.g., Wyatt ASTRA).[32]

-

-

Data Analysis:

-

The software uses signals from the three detectors to perform a conjugate analysis.[33]

-

The MALS detector measures the light scattered by the eluting molecules to determine their absolute molar mass without relying on column calibration standards.

-

The UV and dRI detectors measure the concentration of the protein and the entire conjugate, respectively.

-

By knowing the extinction coefficients and dn/dc values for the antibody and the drug-linker, the software can calculate the molar mass of the antibody and the conjugated payload separately.[33]

-

Interpretation: The primary output is a chromatogram showing peaks for the monomeric ADC, as well as any high-molecular-weight species (aggregates) or fragments. The analysis will provide the percentage of aggregate and the average molar mass for each peak, confirming the integrity of the ADC preparation. The drug-to-antibody ratio (DAR) can also be determined.[32]

-

Conclusion & Future Perspectives

The PEG9 linker is a powerful and versatile tool in the design of advanced therapeutics like PROTACs and ADCs. Its inherent hydrophilicity, biocompatibility, and precisely defined length make it an ideal spacer for overcoming the challenges associated with hydrophobic ligands and payloads. By enhancing solubility, preventing aggregation, and optimizing pharmacokinetic profiles, a PEG9 linker can significantly widen the therapeutic window of a conjugate.

The causality is clear: by improving the fundamental physicochemical properties of the conjugate, the PEG9 linker directly enables better in vivo performance, from the stability of a PROTAC's ternary complex to the circulation half-life of an ADC. As the field progresses, the systematic optimization of linker length, exemplified by the selection of a discrete PEG9 unit, will remain a critical step in the rational design of potent and safe targeted therapies. Future innovations may involve more complex architectures, such as branched or pendant PEG structures, to further refine the shielding and pharmacokinetic modulation of these powerful drug modalities.[18][34]

References

-

Antibody-Drug Conjugate (ADC) dedicated SEC-MALS Guidance Manual. (n.d.). Waters | Wyatt Technology. Retrieved from [Link]

-

Bystander Effect of Antibody-drug Conjugates (ADCs). (n.d.). Technology Networks. Retrieved from [Link]

-

PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. (2025, February 19). PubMed. Retrieved from [Link]

-

Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021, September 30). Journal of Controlled Release. Retrieved from [Link]

-

rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (n.d.). Oxford Academic. Retrieved from [Link]

-

ADC pharmacokinetic and tolerability as a function of PEG size. (n.d.). ResearchGate. Retrieved from [Link]

-

Antibody Drug Conjugate (ADC) Analysis with SEC–MALS. (n.d.). LCGC International. Retrieved from [Link]

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024, September 24). AxisPharm. Retrieved from [Link]

-

Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. (2023, July 13). PMC - PubMed Central. Retrieved from [Link]

-

The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. (n.d.). ResearchGate. Retrieved from [Link]

-

Analysis of Antibody Drug Conjugates Using SEC and Mass Spectrometry. (n.d.). Agilent. Retrieved from [Link]

-

Characterization of Antibody-Drug Conjugates by SEC with Combined Light Scattering, dRI and UV Detection. (n.d.). Technology Networks. Retrieved from [Link]

-

Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates. (n.d.). PMC - NIH. Retrieved from [Link]

-

Drug-Antibody Ratio of an Antibody-Drug Conjugate by SEC-MALS. (n.d.). LCGC International. Retrieved from [Link]

-

Amide coupling Protocol for Amino PEG. (2024, September 23). AxisPharm. Retrieved from [Link]

-

Modeling the effect of cooperativity in ternary complex formation and targeted protein degradation mediated by heterobifunctional. (2022, March 23). bioRxiv. Retrieved from [Link]

-

The cooperativity trends over PROTAC linker lengths change with varying. (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanistic and Structural Features of PROTAC Ternary Complexes. (2025, August 6). Request PDF. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. precisepeg.com [precisepeg.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. agilent.com [agilent.com]

- 20. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. wyatt.com [wyatt.com]

- 31. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 32. chromatographyonline.com [chromatographyonline.com]

- 33. chromatographyonline.com [chromatographyonline.com]

- 34. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Boc Protection of Terminal Amine Linkers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of the Boc Group in Amine Linker Chemistry

In the intricate landscape of modern organic synthesis, particularly within drug development and bioconjugation, the precise control of reactivity is paramount. Terminal amine linkers—bifunctional molecules that bridge distinct molecular entities—are fundamental building blocks in the creation of complex architectures such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and sophisticated peptide-based therapeutics. The amine functionality, with its inherent nucleophilicity and basicity, necessitates a robust protection strategy to orchestrate synthetic sequences effectively.

Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) group stands out as a workhorse of chemical synthesis.[1] Its widespread adoption is a testament to its unique combination of stability and controlled lability. The Boc group is remarkably stable under a wide array of conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles, yet it can be removed cleanly and efficiently under mild acidic conditions.[2][3] This orthogonality is the cornerstone of its strategic application, allowing for the selective deprotection of a Boc-protected amine in the presence of other sensitive functionalities or protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[1]

This guide provides an in-depth exploration of the theory and practice of using Boc protection on terminal amine linkers. We will delve into the underlying chemical mechanisms, present field-proven experimental protocols, offer quantitative comparisons of various methodologies, and provide a framework for troubleshooting common challenges.

The Chemistry of Boc Protection and Deprotection

A foundational understanding of the reaction mechanisms is critical for optimizing reaction conditions and diagnosing issues. The introduction and removal of the Boc group are well-characterized transformations that proceed through distinct pathways.

Mechanism of Boc Protection

The most common method for installing a Boc group is through the reaction of a terminal amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1] The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the terminal amine linker attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a transient tetrahedral intermediate.

-

Intermediate Collapse & Byproduct Formation: The tetrahedral intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group. This unstable species subsequently decomposes into gaseous carbon dioxide (CO₂) and tert-butoxide.[4] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.

-

Proton Transfer: The generated tert-butoxide is a strong base that deprotonates the newly formed carbamate, yielding the final N-Boc protected amine and tert-butanol.[5] In many protocols, an external base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to facilitate this final deprotonation step and drive the reaction to completion.

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Practical Guide to Boc Protection of Terminal Amine Linkers

The successful protection of a terminal amine linker, especially the selective mono-protection of a diamine, requires careful consideration of stoichiometry, reagents, and reaction conditions.

Protocol 1: General Boc Protection of a Mono-Amine Linker

This protocol is suitable for linkers containing a single primary or secondary terminal amine.

Materials:

-

Amine-terminated linker (e.g., Amino-PEG-Acid)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the amine linker (1.0 equivalent) in anhydrous DCM or THF to a concentration of approximately 0.1-0.5 M.

-

Base Addition: Add TEA or DIPEA (1.2-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-